

# Brain Uptake and Distribution of [11C]GSK931145: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK931145 |           |
| Cat. No.:            | B10773678 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

[11C]GSK931145 is a novel positron emission tomography (PET) radioligand developed for in vivo imaging of the glycine transporter type 1 (GlyT-1) in the brain.[1][2][3][4] The GlyT-1 transporter plays a crucial role in regulating glycine levels in the synaptic cleft, which in turn modulates N-methyl-D-aspartate (NMDA) receptor function.[5] Given the implication of NMDA receptor hypofunction in the pathophysiology of schizophrenia, GlyT-1 has emerged as a key target for novel therapeutic interventions.[5][6] This technical guide provides a comprehensive overview of the brain uptake, distribution, and experimental protocols associated with [11C]GSK931145, synthesizing data from key preclinical and clinical studies.

## **Mechanism of Action and Signaling Pathway**

[11C]GSK931145 is a selective and high-affinity ligand for the Glycine Transporter Type 1 (GlyT-1). GlyT-1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By binding to GlyT-1, [11C]GSK931145 allows for the non-invasive quantification and visualization of GlyT-1 density in the brain using PET. The underlying principle is that elevated glycine concentrations in the synapse can enhance NMDA receptor-mediated neurotransmission, a pathway implicated in cognitive functions that are often impaired in schizophrenia.





Click to download full resolution via product page

Figure 1: Mechanism of [11C]GSK931145 action at the synapse.

## Experimental Protocols Radiosynthesis of [11C]GSK931145

The radiosynthesis of [11C]GSK931145 is achieved through the N-methylation of a desmethyl precursor using [11C]methyl iodide or [11C]methyl triflate.[2] While specific reaction conditions can vary, the general workflow is outlined below. The final product typically has a radiochemical purity of over 99%.[5]





Click to download full resolution via product page

Figure 2: General workflow for the radiosynthesis of [11C]GSK931145.



#### **PET Imaging Studies**

PET imaging studies with [11C]**GSK931145** have been conducted in pigs, baboons, and humans. The general protocol involves intravenous injection of the radiotracer followed by dynamic scanning.

- Subject Preparation: Subjects are typically fasted before the scan.
- Radiotracer Administration: A bolus intravenous injection of [11C]GSK931145 is administered. The injected dose varies depending on the species and study objectives.
- Image Acquisition: Dynamic PET scans of the brain are acquired for a duration of 90 to 120 minutes post-injection.[5]
- Arterial Blood Sampling: In many studies, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma, which is used as an input function for kinetic modeling.[5]
- Blocking Studies: To determine the specificity of [11C]GSK931145 binding, blocking studies
  are performed where a non-radioactive GlyT-1 inhibitor (e.g., GSK931145 or GSK1018921)
  is administered prior to the radiotracer.[5]





Click to download full resolution via product page

Figure 3: Standard experimental workflow for a [11C]GSK931145 PET study.

#### **Brain Uptake and Distribution: Quantitative Data**

[11C]**GSK931145** readily enters the brain and exhibits a heterogeneous distribution pattern consistent with the known localization of GlyT-1. The highest uptake is observed in the midbrain, thalamus, and cerebellum.[1][4]

#### **Regional Brain Uptake in Different Species**



| Species    | Brain Region    | Uptake Metric   | Value | Reference |
|------------|-----------------|-----------------|-------|-----------|
| Human      | Cerebellum      | %ID/L at 40 min | ~1.7  | [5]       |
| Brain Stem | %ID/L at 40 min | ~1.7            | [5]   |           |
| Thalamus   | %ID/L at 40 min | ~1.7            | [5]   | _         |
| Cortex     | %ID/L at 40 min | ~1.0            | [5]   |           |
| Baboon     | Brain Stem      | %ID/L at 20 min | ~14   | [5]       |
| Thalamus   | %ID/L at 20 min | ~12             | [5]   |           |
| Cerebellum | %ID/L at 20 min | ~12             | [5]   |           |
| Cortex     | %ID/L at 20 min | ~7              | [5]   |           |
| Pig        | Mesencephalon   | %ID/g at 40 min | ~7.5  | [5]       |
| Cerebellum | %ID/g at 40 min | ~6.0            | [5]   |           |
| Cortex     | %ID/g at 40 min | ~5.0            | [5]   |           |

%ID/L: Percentage of injected dose per liter of tissue. %ID/g: Percentage of injected dose per gram of tissue.

#### **Pharmacokinetic Parameters**

Pharmacokinetic modeling has been used to derive key parameters that describe the behavior of [11C]GSK931145 in the brain.



| Species                                   | Parameter                            | Brain<br>Region | Value | Unit                                     | Reference |
|-------------------------------------------|--------------------------------------|-----------------|-------|------------------------------------------|-----------|
| Human                                     | K1 (Delivery)                        | -               | 0.025 | ml cm <sup>-3</sup><br>min <sup>-1</sup> | [1][4]    |
| fP (Plasma<br>Free<br>Fraction)           | -                                    | 8               | %     | [1][4]                                   |           |
| VAR(VT)<br>(Test-Retest<br>Variability)   | -                                    | 29-38           | %     | [1][4]                                   | _         |
| VAR(BPND)<br>(Test-Retest<br>Variability) | -                                    | 16-23           | %     | [1][4]                                   |           |
| Baboon                                    | K1 (Delivery)                        | -               | 0.126 | ml cm <sup>-3</sup><br>min <sup>-1</sup> | [1][4]    |
| fP (Plasma<br>Free<br>Fraction)           | -                                    | 0.8             | %     | [1][4]                                   |           |
| Binding<br>Potential                      | Midbrain,<br>Thalamus,<br>Cerebellum | 1.5 - 3         | -     | [1][4]                                   | -         |

K1: Rate constant for transfer from plasma to the brain tissue. fP: Fraction of the radioligand that is not bound to plasma proteins. VAR(VT): Variability of the total volume of distribution. VAR(BPND): Variability of the non-displaceable binding potential.

#### **Data Analysis and Interpretation**

The analysis of dynamic [11C]**GSK931145** PET data typically involves kinetic modeling to estimate outcome measures that reflect GlyT-1 density.

• Compartmental Modeling: A two-tissue compartmental model is often used to describe the kinetics of [11C]GSK931145 in the brain.[1][4]



- Total Volume of Distribution (VT): This parameter reflects the total binding (specific and non-specific) of the radiotracer in a brain region.
- Binding Potential (BPND): This is a measure of the density of available GlyT-1 transporters.
   Due to the lack of a true reference region (a brain area devoid of GlyT-1), a pseudo-reference tissue model has been shown to improve the reproducibility of BPND estimates.[1]
   [4]
- Occupancy Studies: In drug development, [11C]GSK931145 PET is used to measure the
  occupancy of GlyT-1 by a therapeutic drug. This is calculated by comparing the binding
  potential at baseline (before drug administration) and after drug administration.

#### Conclusion

[11C]GSK931145 is a valuable tool for the in vivo investigation of the glycine transporter type

1. Its favorable brain uptake and distribution characteristics, coupled with established
experimental and analytical protocols, make it a robust radioligand for studying the role of GlyT
1 in neuropsychiatric disorders and for facilitating the development of novel GlyT-1 targeted
therapies. The quantitative data derived from [11C]GSK931145 PET studies provide crucial
insights into the pharmacodynamics of GlyT-1 inhibitors, aiding in dose selection and
demonstrating target engagement in clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In Vivo Evaluation of 11C-labeled Three Radioligands for Glycine Transporter 1 in the Mouse Brain PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Translational characterization of [11C]GSK931145, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Brain Uptake and Distribution of [11C]GSK931145: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10773678#brain-uptake-and-distribution-of-11c-gsk931145]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com